2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method might include the condensation of appropriate thienyl derivatives with hydrazine and other reagents under controlled conditions. The reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound might exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
- 2-Hydrazino-1-methyl-6-oxo-4-(2-furyl)-1,6-dihydropyrimidine-5-carbonitrile
Uniqueness
2-Hydrazino-1-methyl-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
109532-87-8 |
---|---|
Molecular Formula |
C10H9N5OS |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-hydrazinyl-1-methyl-6-oxo-4-thiophen-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H9N5OS/c1-15-9(16)6(5-11)8(13-10(15)14-12)7-3-2-4-17-7/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
RIBAEUDYLJKJNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NN)C2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.